

# The Ascendancy of Pyrimidopyridazines: A Journey from Discovery to Therapeutic Promise

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## Compound of Interest

Compound Name: *Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

The pyrimidopyridazine scaffold, a fused heterocyclic system incorporating both pyrimidine and pyridazine rings, has emerged as a privileged structure in medicinal chemistry. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a diverse pharmacological profile. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of pyrimidopyridazine compounds. It further delves into their significant biological activities, with a focus on their mechanisms of action and the signaling pathways they modulate. Detailed experimental protocols for seminal syntheses and key biological assays are provided to facilitate further research and development in this promising area of drug discovery.

## Discovery and Historical Development

The history of pyrimidopyridazines is intertwined with the broader exploration of fused diazine heterocycles. While the parent pyridazine ring was first synthesized in the late 19th century, the systematic investigation of fused pyrimidopyridazine systems gained momentum in the mid-20th century.

A pivotal moment in the history of this class of compounds was the work of L. Di Stefano and R.N. Castle in 1968, which described the synthesis of a pyrimido[4,5-d]pyridazine, among other related heterocyclic systems.[1] This work laid a foundational stone for the exploration of this particular isomer. Early synthetic efforts were often extensions of established methods for constructing bicyclic heterocyclic systems, such as the Widman-Stoermer synthesis, which was one of the earliest procedures used to create pyrido[3,4-c]pyridazines.[2]

The initial biological interest in these compounds was often driven by their analogy to purines and pteridines, suggesting potential as antimetabolites for cancer and infectious disease research. Over the decades, the therapeutic potential of pyrimidopyridazines has expanded dramatically, with derivatives showing a wide range of activities including antihypertensive, anti-inflammatory, antiviral, and anticancer properties. A notable example of a clinically approved drug featuring a related pyridopyridazine core is Endralazine, a vasodilator.[3]

## Key Synthetic Methodologies

The synthesis of the pyrimidopyridazine core and its derivatives has evolved significantly over time, with numerous strategies developed to access the different isomeric forms and to introduce diverse substituents.

### Synthesis of the Pyrimido[4,5-d]pyridazine Core

One of the earliest and most fundamental approaches to the pyrimido[4,5-d]pyridazine scaffold involves the cyclization of a suitably substituted pyrimidine precursor. A key intermediate in many of these syntheses is a 4,5-disubstituted pyrimidine.

This protocol outlines a general approach for the synthesis of a substituted pyrimido[4,5-d]pyridazine from a 4-amino-5-cyanopyrimidine precursor.

#### Step 1: Synthesis of 4-amino-5-cyanopyrimidine

A mixture of malononitrile (10 mmol) and formamidine acetate (12 mmol) in 50 mL of anhydrous ethanol is refluxed for 4 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 4-amino-5-cyanopyrimidine.

#### Step 2: Synthesis of the Pyrimido[4,5-d]pyridazine Ring

The 4-amino-5-cyanopyrimidine (5 mmol) is suspended in 30 mL of formamide and heated to 150°C. Hydrazine hydrate (10 mmol) is added dropwise over 30 minutes. The reaction mixture is maintained at 150°C for an additional 2 hours. After cooling, the mixture is poured into 100 mL of ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pyrimido[4,5-d]pyridazine product.

## Synthesis of Pyrimido[4,5-c]pyridazine Derivatives

The synthesis of pyrimido[4,5-c]pyridazines often starts from a substituted pyrimidine with functional groups at the 4 and 5 positions that can be elaborated into the pyridazine ring. A common strategy involves the use of a 4-chloro-5-substituted pyrimidine.

This protocol is adapted from a modern synthetic route to a novel class of bi- and tri-cyclic pyridazine derivatives.

### Step 1: Synthesis of the Ketone Intermediate

To a solution of 4-chloro-5-methyl-2-(methylthio)pyrimidine (10 mmol) in anhydrous THF (50 mL) at -78°C under a nitrogen atmosphere, is added a solution of lithium diisopropylamide (LDA) (11 mmol) in THF. The mixture is stirred for 1 hour at -78°C. Methyl-2-chlorobenzoate (12 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the ketone intermediate.

### Step 2: Formation of the Pyridazine Ring

The ketone intermediate (5 mmol) is dissolved in ethanol (30 mL), and hydrazine hydrate (10 mmol) is added. The mixture is refluxed for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 3-(2-chlorophenyl)-7-(methylthio)pyrimido[4,5-c]pyridazine.

### Step 3: Aromatic Nucleophilic Substitution

The 3-(2-chlorophenyl)-7-(methylthio)pyrimido[4,5-c]pyridazine (2 mmol) and aniline (4 mmol) are heated in a sealed tube at 180°C for 8 hours. After cooling, the reaction mixture is purified by column chromatography to yield the final 3-(2-chlorophenyl)-7-anilino-pyrimido[4,5-c]pyridazine product.

## Biological Activities and Mechanisms of Action

Pyrimidopyridazine derivatives have demonstrated a remarkable breadth of biological activities, targeting a variety of enzymes and receptors implicated in human diseases.

### Anticancer Activity

A significant area of research for pyrimidopyridazines is in oncology. Numerous derivatives have been developed as inhibitors of key signaling proteins that drive cancer cell proliferation and survival.

Many pyrimidopyridazine compounds have been designed as ATP-competitive inhibitors of protein kinases. For example, derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.

Table 1: Quantitative Data for Representative Pyrimidopyridazine Kinase Inhibitors

Compound ID	Target Kinase	IC50 (nM)	Reference
PD-0332991 (Palbociclib)	CDK4/CDK6	11 / 15	[1]
Compound 7x	CDK4/ARK5	~30-100 (cell apoptosis)	[4]
Compound 1a	Lck	3200	[3]
Compound 2	Lck	47	[3]

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The structural similarity of pyrimidopyrimidines to folic acid has led to their investigation as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.<sup>[1]</sup> Inhibition of DHFR disrupts the supply of nucleotides, thereby halting cell proliferation, a key strategy in cancer chemotherapy.

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pyrimidopyrimidines.
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## Antimicrobial Activity

Pyrimido[4,5-c]pyridazine-based compounds have been developed as inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria.

[2][5] By targeting the pterin binding site of DHPS, these compounds disrupt the production of folic acid, which is essential for bacterial survival.

Table 2: Quantitative Data for Representative Pyrimido[4,5-c]pyridazine DHPS Inhibitors

Compound ID	Target Organism	KD (nM) for EcDHPS	Cellular Accumulation (μM) in E. coli	Reference
1578	E. coli	1.59	1.84	[6]
4366	E. coli	3.23	-	[5]
4721	E. coli	1.53	-	[5]

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. Caption: Inhibition of bacterial DHPS by pyrimido[4,5-c]pyridazines.
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## Other Biological Activities

The versatility of the pyrimidopyridazine scaffold is further highlighted by its activity against a range of other targets, including:

- **GABAA Receptor Modulation:** Certain pyrido[2,3-d]pyridazines act as selective ligands for GABAA receptors, suggesting potential applications in treating central nervous system disorders like anxiety and schizophrenia.[3]

- **Anti-inflammatory Activity:** Some derivatives have been patented for their ability to treat protein kinase-mediated inflammation, such as in rheumatoid arthritis, by targeting kinases like p38.[3]
- **Antiviral Activity:** The structural similarity to purines has led to the development of pyrimidopyridazine-based compounds with antiviral properties, for instance, as inhibitors of the HCV NS5A protein.

## Conclusion and Future Perspectives

The journey of pyrimidopyridazine compounds from their initial synthesis to their current status as promising therapeutic agents is a testament to the power of heterocyclic chemistry in drug discovery. The scaffold's versatility has allowed for the development of potent and selective modulators of a wide range of biological targets. The historical and synthetic overview provided in this guide highlights the key milestones in the field. The detailed experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers aiming to build upon this rich history.

Future research in this area will likely focus on several key aspects: the development of more efficient and stereoselective synthetic routes, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The continued application of computational chemistry and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrimidopyridazine-based therapeutics. The rich chemical space offered by this scaffold ensures that it will remain a fertile ground for innovation in medicinal chemistry for years to come.

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